Ethyl({[4-(3,3,3-trifluoropropoxy)phenyl]methyl})amine
Description
Ethyl({[4-(3,3,3-trifluoropropoxy)phenyl]methyl})amine is a fluorinated amine derivative characterized by a benzyl-ethylamine core substituted with a 3,3,3-trifluoropropoxy group at the para position of the phenyl ring. The trifluoropropoxy group introduces strong electron-withdrawing effects, enhancing the compound's metabolic stability and lipophilicity.
Properties
IUPAC Name |
N-[[4-(3,3,3-trifluoropropoxy)phenyl]methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3NO/c1-2-16-9-10-3-5-11(6-4-10)17-8-7-12(13,14)15/h3-6,16H,2,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZAZKWMGHYAZIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=C(C=C1)OCCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl({[4-(3,3,3-trifluoropropoxy)phenyl]methyl})amine typically involves the reaction of 4-(3,3,3-trifluoropropoxy)benzyl chloride with ethylamine. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl({[4-(3,3,3-trifluoropropoxy)phenyl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoropropoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of azide or thiol-substituted derivatives.
Scientific Research Applications
Ethyl({[4-(3,3,3-trifluoropropoxy)phenyl]methyl})amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique trifluoromethyl group.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl({[4-(3,3,3-trifluoropropoxy)phenyl]methyl})amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate various biochemical pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural and functional differences between Ethyl({[4-(3,3,3-trifluoropropoxy)phenyl]methyl})amine and analogous compounds:
Key Observations:
Trifluoropropoxy vs. Trifluoromethyl: The trifluoropropoxy group in the target compound (ether linkage) offers greater hydrolytic stability compared to allyl-trifluoromethyl groups (e.g., N-Benzyl-N-(2-trifluoromethylallyl)amine) . This stability may enhance bioavailability in vivo.
Aromatic System Variations :
- The phenyl ether in the target compound differs from pyridine-based analogs (e.g., [4-(5-trifluoromethylpyrid-2-yl)phenyl]methylamine). Pyridine’s nitrogen atom may confer stronger hydrogen-bonding interactions but reduce lipophilicity compared to phenyl ethers .
Amine Substituents: The ethylamine group in the target compound provides a primary amine, which can act as a hydrogen-bond donor—a feature absent in dimethylamine derivatives (e.g., [3-(3-aminophenyl)-5-trifluoromethylpyridin-2-yl]-dimethylamine). This could enhance interactions with biological targets like GPCRs or kinases .
Pharmacological and Physicochemical Properties
| Property | This compound | Flufenprox | [4-(5-Trifluoromethylpyrid-2-yl)phenyl]methylamine |
|---|---|---|---|
| Molecular Weight | ~265.26 g/mol | 430.83 g/mol | 252.23 g/mol |
| LogP (Predicted) | ~3.2 (high lipophilicity) | ~5.1 | ~2.8 |
| Key Pharmacological Effects | Potential CNS modulation (speculative) | Insecticidal | Enzyme inhibition (research focus) |
Biological Activity
Ethyl({[4-(3,3,3-trifluoropropoxy)phenyl]methyl})amine is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : C13H16F3NO
- Molecular Weight : Approximately 247.26 g/mol
- Structural Features :
- A trifluoropropoxy group that enhances lipophilicity and stability.
- An ethylamine moiety that facilitates hydrogen bonding with biological targets.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Cell Membrane Penetration : The lipophilic nature of the trifluoromethyl group allows the compound to effectively cross cellular membranes.
- Enzyme Interaction : The ethylamine group can form hydrogen bonds with amino acid residues in enzymes or receptors, modulating their activity.
- Receptor Binding : The phenyl ring may engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity to specific receptors.
Biological Activities
Research has indicated several potential biological activities for this compound:
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting specific inflammatory pathways.
- Anticancer Potential : Investigations into its cytotoxic effects against various cancer cell lines have shown promising results. For instance, it has been tested against HepG2 and MCF-7 cell lines, demonstrating significant inhibition of cell proliferation.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of inflammatory markers | |
| Anticancer | Cytotoxicity against HepG2 and MCF-7 cell lines | |
| Enzyme Modulation | Interaction with key metabolic enzymes |
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
-
In Vitro Studies : In vitro assays have demonstrated that the compound exhibits cytotoxic effects on cancer cell lines with IC50 values indicating effective concentration ranges for therapeutic applications. For example:
- HepG2 (liver cancer): IC50 = 21.00 µM
- MCF-7 (breast cancer): IC50 = 26.10 µM
- ADMET Analysis : Absorption, distribution, metabolism, excretion, and toxicity (ADMET) studies have shown favorable profiles for this compound, suggesting low toxicity and good bioavailability.
Comparative Analysis with Similar Compounds
This compound can be compared to structurally similar compounds to highlight its unique properties:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Ethyl 3,3,3-trifluoropyruvate | Trifluoromethyl group | Anticancer |
| Ethyl 6-methyl-4-phenyl-2-thioxo... | Thioxo group | Antimicrobial |
| Ethyl({[4-(2-methylpropoxy)phenyl]... | Propoxy group | Anti-inflammatory |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl({[4-(3,3,3-trifluoropropoxy)phenyl]methyl})amine, and how can purity be ensured post-synthesis?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or amination reactions. For example, trifluoropropoxy groups can be introduced via alkylation of 4-hydroxyphenyl precursors using 3,3,3-trifluoropropyl bromide under basic conditions. Purification often involves column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol. Purity validation requires HPLC (≥95% purity) and spectroscopic techniques like H/C NMR .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the trifluoropropoxy and ethylamine moieties (H NMR: δ 1.2–1.4 ppm for ethyl CH3; F NMR for CF3 groups). Mass spectrometry (ESI-MS or HRMS) validates molecular weight, while FT-IR identifies amine N-H stretches (~3300 cm) and C-F bonds (~1150 cm) .
Q. How can researchers determine the solubility profile of this compound for in vitro assays?
- Methodological Answer : Solubility is assessed in polar (DMSO, water) and nonpolar solvents (acetonitrile, chloroform) using gravimetric or UV-Vis methods. For example, prepare saturated solutions at 25°C, filter, and quantify via calibration curves. Note: DMSO solubility >5 mg/mL is typical for fluorinated amines, but pH-dependent aqueous solubility requires buffered solutions (e.g., PBS) .
Advanced Research Questions
Q. What strategies optimize reaction yields during the synthesis of this compound?
- Methodological Answer : Catalyst screening (e.g., Pd/C for hydrogenation) and solvent optimization (DMF for polar intermediates, toluene for reflux conditions) improve yields. Kinetic studies via GC-MS can identify side reactions (e.g., over-alkylation). For trifluoropropoxy introduction, microwave-assisted synthesis reduces reaction time by 40% compared to conventional heating .
Q. How can researchers investigate the compound's bioactivity, such as enzyme inhibition or receptor binding?
- Methodological Answer : Use fluorescence polarization assays for receptor binding (e.g., serotonin transporters, analogous to Fluoxetine’s SSR target ). For enzyme inhibition, conduct kinetic assays (IC50 determination) with purified enzymes (e.g., monoamine oxidases). Molecular docking (AutoDock Vina) predicts binding modes using the compound’s InChI key for 3D structure generation .
Q. How should contradictions in spectral data (e.g., unexpected NMR peaks) be resolved?
- Methodological Answer : Contradictions may arise from impurities or tautomerism. Use 2D NMR (COSY, HSQC) to assign ambiguous signals. Compare experimental data with computational predictions (Gaussian 09, B3LYP/6-31G*). For persistent issues, alternative synthesis routes (e.g., protecting group strategies) may mitigate side products .
Q. What methodologies assess the compound's metabolic stability in preclinical studies?
- Methodological Answer : Incubate the compound with liver microsomes (human/rat) and analyze metabolite formation via LC-MS/MS. Quantify half-life (t) and intrinsic clearance (CL). Cytochrome P450 inhibition assays (CYP3A4, CYP2D6) identify potential drug-drug interactions .
Q. How can computational modeling predict the compound's pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
